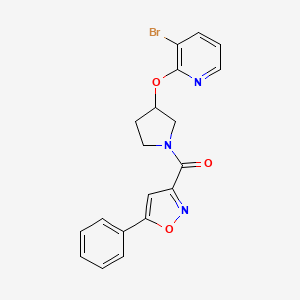(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone
CAS No.: 1904230-94-9
Cat. No.: VC6904482
Molecular Formula: C19H16BrN3O3
Molecular Weight: 414.259
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1904230-94-9 |
|---|---|
| Molecular Formula | C19H16BrN3O3 |
| Molecular Weight | 414.259 |
| IUPAC Name | [3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
| Standard InChI | InChI=1S/C19H16BrN3O3/c20-15-7-4-9-21-18(15)25-14-8-10-23(12-14)19(24)16-11-17(26-22-16)13-5-2-1-3-6-13/h1-7,9,11,14H,8,10,12H2 |
| Standard InChI Key | NSRPERAKLQCSMF-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone integrates three distinct moieties: a 3-bromopyridine ring, a pyrrolidine scaffold, and a 5-phenylisoxazole group. These components are linked via ether and methanone bridges, creating a conformationally rigid framework.
Structural Features
-
Bromopyridine Subunit: The 3-bromopyridine group contributes electrophilic reactivity due to the electron-withdrawing bromine atom at the 3-position. This moiety is commonly employed in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl systems .
-
Pyrrolidine-Oxy Linkage: The pyrrolidine ring, connected via an oxygen atom to the pyridine, introduces stereochemical complexity. Pyrrolidine’s saturated five-membered ring enhances solubility compared to aromatic systems, as noted in related compounds like (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone .
-
Isoxazole-Phenyl Group: The 5-phenylisoxazole fragment is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. Isoxazoles frequently appear in antimicrobial and anti-inflammatory agents .
Physicochemical Properties
Predicted properties, derived from computational tools and analog data, include:
The bromine atom and methanone group likely enhance lipophilicity, favoring membrane permeability, while the isoxazole and pyrrolidine moieties improve aqueous solubility .
Synthetic Pathways and Optimization
Although no explicit synthesis route for this compound is documented, retrosynthetic analysis suggests plausible strategies based on fragment coupling.
Key Synthetic Steps
-
Formation of the Pyrrolidine-Oxy Intermediate:
-
Methanone Bridge Installation:
Challenges and Solutions
-
Steric Hindrance: The bulky isoxazole and pyrrolidine groups may impede coupling efficiency. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) could mitigate this issue .
-
Purification: Column chromatography with gradient elution (hexane/ethyl acetate) is recommended to separate the product from unreacted starting materials .
Applications in Drug Discovery
The integration of bromopyridine and isoxazole pharmacophores positions this compound as a versatile scaffold for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume